molecular formula C14H14BFO3S B14039231 (4-(Benzyloxy)-3-fluoro-2-(methylthio)phenyl)boronic acid

(4-(Benzyloxy)-3-fluoro-2-(methylthio)phenyl)boronic acid

Cat. No.: B14039231
M. Wt: 292.1 g/mol
InChI Key: LDDXVERDNAZDBE-UHFFFAOYSA-N
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Description

(4-(Benzyloxy)-3-fluoro-2-(methylthio)phenyl)boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with benzyloxy, fluoro, and methylthio groups. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Benzyloxy)-3-fluoro-2-(methylthio)phenyl)boronic acid typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4-(Benzyloxy)-3-fluoro-2-(methylthio)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, catalytic hydrogenation

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Benzyl derivatives

    Substitution: Various substituted phenylboronic acids

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (4-(Benzyloxy)-3-fluoro-2-(methylthio)phenyl)boronic acid stands out due to the presence of multiple functional groups that provide a unique combination of reactivity and selectivity. The fluoro and methylthio groups enhance its chemical stability and reactivity, while the benzyloxy group offers additional sites for functionalization. This makes it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C14H14BFO3S

Molecular Weight

292.1 g/mol

IUPAC Name

(3-fluoro-2-methylsulfanyl-4-phenylmethoxyphenyl)boronic acid

InChI

InChI=1S/C14H14BFO3S/c1-20-14-11(15(17)18)7-8-12(13(14)16)19-9-10-5-3-2-4-6-10/h2-8,17-18H,9H2,1H3

InChI Key

LDDXVERDNAZDBE-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C=C1)OCC2=CC=CC=C2)F)SC)(O)O

Origin of Product

United States

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